[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
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Overview
Description
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a chemical compound with the molecular formula C10H21NO. It is a colorless liquid at room temperature and is soluble in water. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol can be achieved through the reaction of 4,4-dimethylcyclohexanone with formaldehyde and ammonia. The reaction typically involves the following steps:
Formation of the imine intermediate: 4,4-dimethylcyclohexanone reacts with ammonia to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of dyes, coatings, and fragrances.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
- [1-(aminomethyl)cyclohexyl]methanol
- [1-(aminomethyl)-4-methylcyclohexyl]methanol
- [1-(aminomethyl)-4-ethylcyclohexyl]methanol
Comparison:
Structural Differences: The presence of different substituents on the cyclohexyl ring distinguishes these compounds from [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol.
Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
Applications: While they may share similar applications, the unique structural features of this compound can influence its specific uses and effectiveness in various applications.
Biological Activity
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is an organic compound characterized by its cyclohexyl structure, featuring amino and hydroxymethyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antidepressant, antinociceptive, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The structural features of this compound significantly influence its biological activity. The presence of the amino group allows for various chemical interactions, which can modulate the activity of enzymes and receptors in biological systems.
The mechanism of action involves the compound's interaction with specific molecular targets, leading to various biological effects. The amino and hydroxymethyl groups facilitate hydrogen bonding and other interactions critical for modulating biochemical pathways.
Biological Activities
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Similar compounds have been shown to influence neurotransmitter systems, suggesting potential use in mood disorders.
- Antinociceptive Effects : The compound may modulate pain pathways, offering promise for pain management.
- Neuroprotective Properties : Interaction with neuroreceptors may provide protective effects against neurodegeneration.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; used in neurological studies | Antagonist for mGluR5 receptors |
3-Aminocyclohexanol | Similar cyclohexane structure; primary amine | Potential antidepressant effects |
1-Aminocyclopentanol | Cyclopentane ring; smaller size | Analgesic properties |
Study 1: Antidepressant Potential
A study investigated the effects of compounds similar to this compound on serotonin and norepinephrine reuptake inhibition. Results indicated that these compounds could enhance mood regulation through modulation of neurotransmitter levels.
Study 2: Antinociceptive Effects
Research focusing on pain management demonstrated that derivatives of the compound exhibited significant antinociceptive effects in animal models. The mechanism was attributed to the inhibition of pain signaling pathways.
Study 3: Neuroprotective Effects
In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease therapies.
Properties
IUPAC Name |
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-5-10(7-11,8-12)6-4-9/h12H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFYMHNVPMAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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